molecular formula C17H19N3O5S B2892937 Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate CAS No. 2034300-41-7

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate

Cat. No.: B2892937
CAS No.: 2034300-41-7
M. Wt: 377.42
InChI Key: GHGUQDKSRBBMDW-UHFFFAOYSA-N
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Description

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a nicotinamide moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate typically involves multiple steps:

  • Formation of the Tetrahydrofuran Derivative: : The initial step involves the preparation of the tetrahydrofuran-2-yl methanol, which is achieved through the reduction of tetrahydrofuran-2-carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Nicotinamide Coupling: : The tetrahydrofuran-2-yl methanol is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to form the nicotinamido derivative.

  • Thiazole Ring Formation: : The final step involves the cyclization of the nicotinamido derivative with ethyl thiazole-4-carboxylate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nicotinamido group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering a versatile platform for chemical modifications.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate involves its interaction with molecular targets such as NAD-dependent enzymes. The nicotinamide moiety can mimic the natural substrate of these enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-methoxynicotinamido)thiazole-4-carboxylate: Lacks the tetrahydrofuran ring, making it less versatile in terms of chemical reactivity.

    Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)benzamido)thiazole-4-carboxylate: Contains a benzamide instead of a nicotinamide moiety, which may alter its biological activity.

Uniqueness

Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate is unique due to the presence of the tetrahydrofuran ring, which provides additional sites for chemical modification and potential interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

ethyl 2-[[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-2-23-16(22)13-10-26-17(19-13)20-15(21)11-5-6-14(18-8-11)25-9-12-4-3-7-24-12/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUQDKSRBBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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